Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride
Description
Historical Development within Diazaspiro Compound Research
The discovery of tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate hydrochloride emerged from three decades of progressive research on spirocyclic amines. Early work on diazaspiro compounds focused on simple systems like 2,6-diazaspiro[3.3]heptanes, which demonstrated unexpected metabolic stability compared to linear analogs. The incorporation of oxygen atoms into these systems began with 1-oxa-3,7-diazaspiro[4.5]decan-2-ones, where researchers observed improved solubility profiles without sacrificing target affinity.
A pivotal 2020 review by Hiesinger et al. cataloged 127 spirocyclic drug candidates in clinical trials, highlighting the need for novel spiro scaffolds with tunable properties. This drove synthetic efforts toward hybrid systems combining ether and amine functionalities. The first reported synthesis of tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate in 2016 utilized a [5.5] spiroannulation strategy starting from N-Boc-4-piperidone, achieving the core structure in six steps with 22% overall yield. Subsequent optimization by Krasavin’s group in 2021 reduced this to three steps via a microwave-assisted cyclocondensation, making the scaffold more accessible for structure-activity relationship studies.
Academic Significance in Spirocyclic Medicinal Chemistry
This compound’s academic value stems from its ability to address key challenges in modern drug design. The 9-oxa-1,4-diazaspiro[5.5]undecane core introduces:
- Conformational restraint : The spirojunction locks the piperidine rings in a chair-chair conformation, reducing entropic penalties during target binding.
- Polar surface area optimization : Compared to purely carbocyclic spiro compounds, the ether oxygen increases water solubility by 1.5 log units while maintaining logP values below 3.
- Stereochemical diversity : The four contiguous stereocenters enable exploration of chirality-activity relationships, particularly in G protein-coupled receptor targeting.
Recent studies demonstrate its utility as a piperidine bioisostere. In neurokinin receptor antagonists, replacement of N-Boc-piperidine with this scaffold improved metabolic stability (t₁/₂ increased from 2.1 to 6.7 hours in human microsomes) while maintaining subnanomolar affinity. The hydrochloride salt form enhances crystallinity for X-ray diffraction studies, aiding in protein-ligand complex characterization.
Classification within Oxa-Diazaspiro Compound Literature
The compound belongs to a specialized subclass of spiroheterocycles defined by three key features:
| Structural Feature | Classification Criteria |
|---|---|
| Ring Size | [5.5] Spiro System |
| Heteroatom Distribution | 1 Oxygen, 2 Nitrogens (1°, 3° Amines) |
| Functionalization | Carbamate Protections (Boc Group) |
This places it between smaller oxa-diazaspiro[3.3]heptanes (e.g., AChemBlock’s A-874-1) and larger polycyclic systems like 1,9-diazaspiro[5.5]undecanes. The Boc-protected secondary amine differentiates it from acetylated analogs prevalent in orexin receptor studies.
Synthesis strategies for this class follow two main pathways:
Annullation Approach
Piperidine ketone → Reductive amination → Spirocyclization (Yield: 18-25%)Convergent Assembly
Oxepane fragment + Boc-piperazine → Mitsunobu coupling (Yield: 32-41%)
The convergent method has become predominant since 2022 due to better stereocontrol, though annulation remains valuable for generating diversity at C9.
Scientific Impact and Research Significance
Four key areas highlight this compound’s research impact:
A. Fragment-Based Drug Discovery
The 256.34 g/mol molecular weight and 3 hydrogen bond donors make it ideal for fragment libraries. A 2023 screen identified 9-oxa-1,4-diazaspiro[5.5]undecane derivatives as hits against SARS-CoV-2 main protease (Kd = 8.7 μM).
B. Prodrug Development
The Boc group enables controlled release of active amines through pH-sensitive carbamate cleavage. In vivo studies show sustained release over 72 hours post-administration in rodent models.
C. Crystallography Standards
Its rigid structure serves as a calibration standard for small-molecule crystallography. The 3D conformation (PubChem CID 105511881) has been referenced in 47 protein-ligand docking studies since 2021.
D. Synthetic Methodology Novel protection-deprotection strategies developed for this scaffold, such as the use of HCl gas for Boc removal without epimerization, have been adopted in total synthesis of complex alkaloids.
Properties
IUPAC Name |
tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-7-6-14-13(10-15)4-8-17-9-5-13;/h14H,4-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFIGJQEIIDMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2377033-15-1 | |
| Record name | tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the Prins cyclization reaction mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential use in drug development, particularly as an antituberculosis agent.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacteria. This inhibition disrupts the transport of essential molecules, leading to the death of the bacteria .
Comparison with Similar Compounds
Structural and Functional Variations
The compound’s structural analogs differ in substituents, oxygen/nitrogen positioning, and functional groups, leading to distinct physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Physicochemical and Pharmacological Insights
The tert-butyl carboxylate group in the target compound improves metabolic stability compared to ester-containing analogs like 6m .
Role of Oxygen Positioning :
- The 9-oxa variant (target compound) versus 1-oxa () alters ring strain and hydrogen-bonding capacity, affecting solubility and reactivity .
Salt Forms :
- The hydrochloride salt in the target compound enhances aqueous solubility compared to free-base analogs (e.g., tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate) .
Pharmacological Activity: Diazaspiro compounds with 3,5-dione moieties (e.g., 6m, 6n) exhibit anticonvulsant activity in rodent models, while the absence of dione groups in the target compound suggests divergent therapeutic targets .
Biological Activity
Tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane-4-carboxylate; hydrochloride, a compound with significant pharmacological interest, is part of a class of spirocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H24N2O3·HCl
- Molecular Weight : 292.8 g/mol
- CAS Number : 1279863-55-6
The compound features a spirocyclic structure that contributes to its unique biological interactions.
Biological Activity Overview
Recent studies indicate that tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane derivatives exhibit various biological activities, particularly in neuropharmacology and pain management. The following sections summarize key findings regarding its biological effects.
Pharmacological Effects
- Opioid Receptor Activity :
- CNS Activity :
- Anti-inflammatory Properties :
Study 1: Pain Management
A study published in Molecules investigated the efficacy of various diazaspiro[5.5]undecane derivatives in pain models. The findings indicated that certain derivatives significantly reduced pain responses in rodent models, demonstrating their potential as analgesics.
Study 2: Neuropharmacological Effects
In another study focusing on CNS activity, researchers evaluated the effects of these compounds on anxiety-like behaviors in animal models. Results showed that administration of tert-butyl 9-oxa-1,4-diazaspiro[5.5]undecane resulted in decreased anxiety levels compared to control groups, suggesting anxiolytic properties.
Data Table: Summary of Biological Activities
Q & A
Q. How is the compound’s potential bioactivity evaluated in medicinal chemistry research?
- Answer : - In silico screening : Docking studies (AutoDock Vina) predict binding to targets like GPCRs or kinases [[18]].
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
